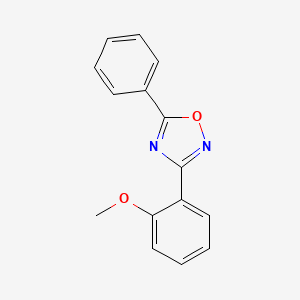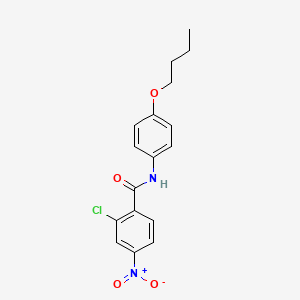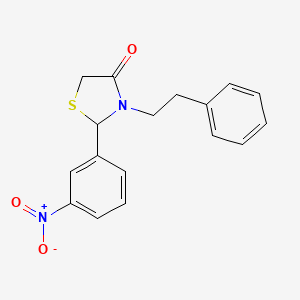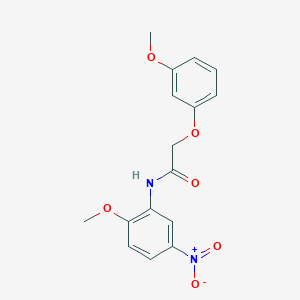![molecular formula C20H19ClN2O3S B4927388 N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide, commonly known as CP94, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. CP94 is a thioacetamide derivative that belongs to the family of pyrrolidines. It has been studied for its analgesic and anti-inflammatory properties, as well as its potential use in treating addiction and substance abuse.
Mecanismo De Acción
CP94 acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the delta opioid receptor, CP94 can reduce pain and decrease the rewarding effects of drugs of abuse. CP94 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CP94 has been shown to have a number of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain, the reduction of inflammation, and the inhibition of drug-induced behaviors. CP94 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and substance abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP94 in laboratory experiments is its high potency and selectivity for the delta opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and reward pathways. However, CP94 also has some limitations, including its complex synthesis process and potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on CP94. One area of interest is the development of new derivatives of CP94 that have improved potency and selectivity for the delta opioid receptor. Another area of interest is the investigation of CP94's potential use in treating other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of CP94, as well as its potential therapeutic applications.
Métodos De Síntesis
CP94 can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-phenylglycine, followed by the formation of a thioamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product, CP94. The synthesis of CP94 is a complex process that requires careful attention to detail and proper safety precautions.
Aplicaciones Científicas De Investigación
CP94 has been extensively studied for its potential therapeutic effects, particularly in the field of pain management. It has been shown to have analgesic properties that are comparable to those of morphine, but with fewer side effects. CP94 has also been studied for its potential use in treating addiction and substance abuse, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-6-8-16(9-7-15)22-18(24)13-27-17-12-19(25)23(20(17)26)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAKVGPMIUJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)


![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)


